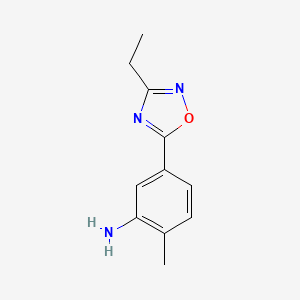

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Übersicht

Beschreibung

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a chemical compound characterized by its unique structure, which includes an ethyl group attached to a 1,2,4-oxadiazole ring and a methyl group on the aniline moiety. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.

Introduction of the ethyl group: Ethylation can be performed using ethylating agents such as ethyl iodide or ethyl bromide.

Attachment of the aniline moiety: The aniline group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.

Reduction: Reduction reactions can reduce nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the ethyl or methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Various substituted oxadiazoles and anilines

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline has been identified as a potential candidate for pharmaceutical research. Its structure suggests that it may exhibit biological activity that can be harnessed for therapeutic purposes.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to this compound have shown antimicrobial properties. In a study focused on oxadiazole derivatives, several compounds demonstrated significant activity against various bacterial strains, suggesting that this compound could also possess similar properties .

Chemical Synthesis and Material Science

The compound is also of interest in the field of material science due to its unique chemical structure. It can be utilized as a building block in the synthesis of more complex molecules.

Case Study: Synthesis of Functional Polymers

In material science research, oxadiazole derivatives have been used to create functional polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to the development of advanced materials suitable for various applications, including electronics and coatings .

Analytical Chemistry

This compound can serve as a reference standard in analytical chemistry. Its unique structure allows it to be used in the development of analytical methods for detecting related compounds in biological and environmental samples.

Case Study: Chromatographic Analysis

In chromatographic studies, this compound has been employed as an internal standard to improve the accuracy of quantitative analyses in complex mixtures . This application is crucial for ensuring the reliability of analytical results in pharmaceutical quality control.

Data Tables

| Supplier | Contact Information | Location |

|---|---|---|

| UkrOrgSynthesis Ltd. | y.barysheva@ukrorgsynth.com | Ukraine |

| Amerigo Scientific | info@amerigoscientific.com | USA |

Wirkmechanismus

The mechanism by which 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

3-Ethyl-1,2,4-oxadiazol-5-yl-benzonitrile

3-Ethyl-1,2,4-oxadiazol-5-yl benzoic acid

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate

Uniqueness: 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.

Biologische Aktivität

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a compound characterized by its unique oxadiazole structure, which has been associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.24 g/mol

- CAS Number : 1036559-62-2

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its anticancer properties, antimicrobial effects, and other relevant biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines :

- The compound demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and other leukemia cell lines. The IC₅₀ values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry assays revealed that the compound activates apoptotic pathways in cancer cells through the upregulation of p53 and cleavage of caspase-3 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

- Bactericidal Effects : It exhibited notable bactericidal activity against various strains of bacteria, particularly Gram-positive species such as Staphylococcus aureus. The presence of the oxadiazole ring is believed to enhance its antimicrobial properties by interfering with bacterial cell wall synthesis and gene transcription involved in biofilm formation .

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Strong bactericidal | |

| Escherichia coli | Moderate |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study demonstrated that derivatives of oxadiazole compounds could significantly inhibit the growth of MCF-7 and U-937 cells with IC₅₀ values lower than traditional chemotherapeutics .

- Antimicrobial Screening : Compounds similar to this compound were tested against a panel of bacteria and fungi. Results showed effective inhibition against resistant strains, indicating potential for development as new antimicrobial agents .

Eigenschaften

IUPAC Name |

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-5-4-7(2)9(12)6-8/h4-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSGAUZHNXGSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.